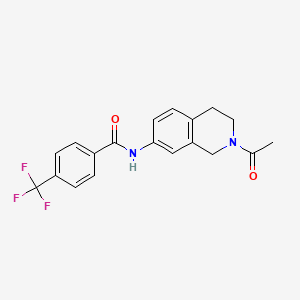

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c1-12(25)24-9-8-13-4-7-17(10-15(13)11-24)23-18(26)14-2-5-16(6-3-14)19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDGTCVJKBVQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: The initial step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

Acetylation: The tetrahydroisoquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Coupling with Trifluoromethylbenzoyl Chloride: The final step involves coupling the acetylated tetrahydroisoquinoline with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The trifluoromethyl group on the benzamide moiety can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Profile

- Molecular Formula : C15H14F3N3O

- Molecular Weight : 305.29 g/mol

- CAS Number : Not specified in the search results.

Antimicrobial Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide can inhibit the growth of various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest a potential application in developing new antibiotics or adjunct therapies for resistant bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research has demonstrated that certain tetrahydroisoquinoline derivatives possess cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. In vivo studies are necessary to confirm these effects and explore the compound's potential as a chemotherapeutic agent .

Neuroprotective Effects

There is emerging evidence that tetrahydroisoquinoline derivatives may offer neuroprotective benefits. They are thought to modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to elucidate the specific pathways involved in these protective effects .

Case Study 1: Antimicrobial Screening

A study conducted on various synthesized tetrahydroisoquinoline derivatives showed that specific compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis. This highlights their potential as effective antimicrobial agents .

Case Study 2: Anticancer Evaluation

In vitro tests on cancer cell lines revealed that certain derivatives of tetrahydroisoquinoline induced significant apoptosis compared to controls. These findings support further exploration into their use as anticancer drugs, particularly for targeting resistant cancer types .

Summary Table of Applications

Mechanism of Action

The exact mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide depends on its specific biological target. Generally, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The tetrahydroisoquinoline core is known to interact with dopamine receptors, while the trifluoromethyl group can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several benzamide derivatives documented in the evidence:

Key Observations:

Core Scaffolds: The target compound’s tetrahydroisoquinoline core distinguishes it from tetrazole () or pyridine () backbones. This scaffold may enhance binding to biological targets due to its rigidity and nitrogen-rich environment . In contrast, the sodium salt in uses a tetrazole ring, which improves water solubility (via ionic form) for herbicidal applications .

Functional Groups: The trifluoromethyl group is a recurring motif in bioactive compounds (e.g., ), known to enhance electronegativity, metabolic resistance, and membrane permeability . The acetyl group at position 2 in the target compound may influence pharmacokinetics by modulating solubility or steric interactions, similar to the isobutyryl group in ’s tetrahydroquinoline derivative .

Such protocols may apply to benzamide derivatives with tailored substituents .

Spectral Characterization :

- IR and NMR data from confirm tautomerism in triazole derivatives (e.g., absence of C=O bands at 1663–1682 cm⁻¹ in triazoles ). For the target compound, similar spectral analysis would focus on the acetyl C=O stretch (~1680–1700 cm⁻¹) and trifluoromethyl signals in ¹⁹F NMR (~-60 ppm).

However, the tetrahydroisoquinoline moiety may redirect its utility toward neurological targets (e.g., opioid receptors) due to structural similarity to natural alkaloids .

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide (CAS Number: 955756-03-3) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 362.3 g/mol. The structure features a tetrahydroisoquinoline moiety, known for its bioactive properties, and a trifluoromethylbenzamide group that enhances its pharmacological profile.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit significant antibacterial properties. For instance, one study reported that a related compound showed effectiveness against various bacterial strains such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) ranged from 40 to 50 µg/mL, which is comparable to standard antibiotics like ceftriaxone .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. faecalis | 29 | 40 |

| P. aeruginosa | 24 | 50 |

| S. typhi | 30 | 45 |

| K. pneumoniae | 19 | 50 |

2. Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro tests indicated that it can inhibit the growth of cancer cells by inducing apoptosis and affecting cell cycle progression. For example, treatment with related tetrahydroisoquinoline derivatives led to significant changes in cell size and viability in MCF-7 breast cancer cells, with IC50 values suggesting effective cytotoxicity .

Furthermore, studies have indicated that these compounds can alter lactate dehydrogenase (LDH) enzyme activity in treated cells, suggesting a mechanism through which they induce cell death .

3. Neuroprotective Effects

Research into the neuroprotective properties of tetrahydroisoquinoline derivatives indicates potential benefits in cognitive function and memory consolidation. These compounds may interact with key signaling pathways involved in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or tumor growth.

- Induction of Apoptosis : By affecting mitochondrial function and increasing reactive oxygen species (ROS), the compound can trigger apoptosis in cancer cells.

- Interaction with Receptors : It may act on various receptors involved in inflammation and immune response modulation.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound:

- Antibacterial Study : A study involving a series of tetrahydroisoquinoline derivatives demonstrated their antibacterial activity against resistant strains, emphasizing their potential as new antibiotic agents.

- Cancer Cell Line Testing : In vitro testing on MCF-7 cells revealed that treatment with the compound resulted in significant apoptosis rates compared to untreated controls.

- Neuroprotective Research : Experimental models have shown that these compounds can enhance cognitive functions by modulating neurotransmitter levels and reducing neuroinflammation.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Purpose | Yield | Reference |

|---|---|---|---|---|

| 1 | 4-(Trifluoromethyl)benzoyl chloride, O-benzyl hydroxylamine, DCM, Et₃N, 0°C → RT | Amide coupling | 75–85% | |

| 2 | Pivaloyl chloride, THF, −78°C | N-Acylation | 60–70% |

Basic Question: How should researchers characterize this compound and validate its purity?

Methodological Answer:

Characterization requires a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Identify proton environments (e.g., acetyl groups at δ ~2.1–2.3 ppm, trifluoromethyl at δ ~120–125 ppm in 13C) and confirm aromatic substitution patterns .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., m/z calculated for C₂₀H₁₈F₃N₂O₂: 387.1321) .

- IR spectroscopy : Detect carbonyl stretches (C=O at ~1660–1680 cm⁻¹) and absence of impurities (e.g., residual solvents) .

- Elemental analysis : Validate C/H/N ratios within ±0.4% of theoretical values .

Basic Question: What functional group compatibility issues arise during synthesis?

Methodological Answer:

The trifluoromethyl and acetyl groups are sensitive to:

- Hydrolysis : Avoid strongly acidic/basic conditions (e.g., TFA in excess may cleave acetyl groups). Use mild deprotection methods (e.g., ammonium iodide-accelerated hydrazinolysis for amides) .

- Radical intermediates : Stabilize with bulky substituents (e.g., pivaloyl) during nitrogen extrusion steps to prevent undesired recombination .

- Thermal instability : Monitor reaction temperatures (e.g., avoid >80°C for prolonged periods) to prevent decomposition .

Advanced Question: How can computational docking predict the binding affinity of this compound to biological targets?

Methodological Answer:

The Glide XP docking protocol is recommended for benzamide derivatives:

Protein preparation : Optimize the target structure (e.g., protonation states, water removal) using the OPLS-AA force field .

Ligand parametrization : Assign partial charges to the trifluoromethyl and acetyl groups via quantum mechanical calculations (e.g., DFT/B3LYP) .

Hydrophobic enclosure scoring : Prioritize poses where lipophilic regions (e.g., trifluoromethyl) are enclosed by nonpolar protein residues .

Validation : Compare docking scores (e.g., Glide XP Score) with experimental IC₅₀ values for analogous compounds to refine the model .

Q. Table 2: Key Docking Parameters

| Parameter | Setting | Relevance |

|---|---|---|

| Grid box size | 20 ų | Ensures full ligand flexibility |

| H-bond constraints | ≤2.5 Å | Validates critical interactions |

| XP descriptor weight | Hydrophobic: 0.8, H-bond: 1.2 | Prioritizes enclosure motifs |

Advanced Question: How should researchers resolve contradictions in reaction yields across scales?

Methodological Answer:

Yield discrepancies often arise from:

- Mixing efficiency : At larger scales (>100 mmol), use high-shear mixers instead of magnetic stirrers to ensure homogeneity .

- Exothermicity : Implement cooling jackets for steps generating heat (e.g., acyl chloride additions) to prevent thermal degradation .

- Intermediate stability : Monitor intermediates (e.g., 1,1-diazenes) via in-situ IR or LC-MS to detect premature decomposition .

Case Study : Scaling N-(benzyloxy)-4-(trifluoromethyl)benzamide synthesis from 10 mmol to 125 mmol reduced yields from 85% to 65% due to inadequate temperature control. Introducing a cryogenic reactor (−20°C) restored yields to 78% .

Advanced Question: What mechanistic insights explain nitrogen extrusion in related benzamide derivatives?

Methodological Answer:

For compounds undergoing nitrogen loss (e.g., via 1,1-diazene intermediates):

Homolytic cleavage : Radical initiators (e.g., AIBN) or UV light promote N–N bond cleavage, generating benzylic radicals .

Cage recombination : Radical pairs recombine intramolecularly, forming C–C bonds (e.g., tetrahydroisoquinoline ring closure) .

Steric effects : Bulky groups (e.g., pivaloyl) direct recombination pathways by limiting radical mobility .

Q. Experimental Validation :

- EPR spectroscopy : Detect radical intermediates during extrusion .

- Isotopic labeling : Use ¹⁵N-labeled amines to track nitrogen fate in byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.